molecular formula C20H26N2 B3682691 1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine

1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B3682691
M. Wt: 294.4 g/mol
InChI Key: PQZFRXWFWUNLBP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine is a compound belonging to the piperazine family, characterized by a piperazine ring substituted with a cyclopentyl group and a naphthalen-1-ylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of cyclopentylamine with naphthalen-1-ylmethyl chloride in the presence of a base, followed by cyclization to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted piperazine compounds .

Scientific Research Applications

1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to its target and exert its effects. The cyclopentyl and naphthalen-1-ylmethyl groups can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • 1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine
  • 1-Cyclopentyl-4-(1-naphthylmethyl)piperazine

Comparison: Compared to similar compounds, 1-Cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group can affect the compound’s steric properties, while the naphthalen-1-ylmethyl group can enhance its aromatic interactions .

Properties

IUPAC Name

1-cyclopentyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-4-11-20-17(6-1)7-5-8-18(20)16-21-12-14-22(15-13-21)19-9-2-3-10-19/h1,4-8,11,19H,2-3,9-10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZFRXWFWUNLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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